molecular formula C8H5FN2O B1501185 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbaldehyde CAS No. 446284-46-4

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbaldehyde

Cat. No.: B1501185
CAS No.: 446284-46-4
M. Wt: 164.14 g/mol
InChI Key: UHFZQEGVESAXCF-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a fluorine atom at position 4 and a formyl group at position 5. This structure combines aromaticity with electrophilic reactivity at the aldehyde group, making it a versatile intermediate in medicinal chemistry and drug discovery. The fluorine substituent enhances metabolic stability and modulates electronic properties, while the aldehyde group enables further functionalization via condensation or nucleophilic addition reactions . Commercial availability (e.g., CymitQuimica lists prices ranging from €387 for 100 mg to €1,382 for 1 g) underscores its utility in research .

Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-6-3-11-7(4-12)8-5(6)1-2-10-8/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFZQEGVESAXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666714
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-46-4
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446284-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbaldehyde (CAS 446284-46-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its interactions with various biological targets, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H5_5FN2_2O, with a molecular weight of approximately 164.14 g/mol. The presence of a fluorine atom at position 4 of the pyrrolopyridine ring system is significant as it may influence the compound's biological activity and binding affinity to target proteins.

Inhibition of Kinases

Research indicates that compounds related to the pyrrolo[2,3-C]pyridine scaffold exhibit inhibitory effects on various kinases, including SGK-1 kinase. The inhibition of SGK-1 has implications for treating disorders associated with this kinase's activity, such as certain cancers and metabolic disorders .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which play crucial roles in cancer cell proliferation and survival. The compound has shown IC50_{50} values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. These values indicate strong potential as an anticancer agent, particularly in breast cancer models where it has been shown to inhibit cell proliferation and induce apoptosis in 4T1 breast cancer cells.

Target IC50 (nM)
FGFR17
FGFR29
FGFR325

The mechanism by which this compound exerts its biological effects likely involves the disruption of signaling pathways mediated by FGFRs. By inhibiting these receptors, the compound can interfere with downstream signaling cascades that promote cell growth and survival, leading to increased apoptosis in cancer cells .

Study on Breast Cancer Cells

A notable study investigated the effects of the compound on breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis. This suggests that the compound could be developed further as a therapeutic agent for breast cancer treatment.

Research on Other Kinase Inhibitors

In broader research contexts, derivatives of pyrrolo[2,3-C]pyridine have been explored for their potential in treating various diseases mediated by kinase activity. The structural modifications introduced by fluorination have been shown to enhance binding affinities and selectivity towards specific kinases, indicating a valuable direction for future drug development efforts .

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbaldehyde is primarily recognized for its applications in drug discovery and development. It serves as a key intermediate in the synthesis of various pharmacologically active compounds.

Key Applications :

  • Anticancer Agents : Research indicates that derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds synthesized from this aldehyde have been tested against various cancer cell lines, demonstrating significant antitumor activity .
  • Kinase Inhibitors : The compound has been explored for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. In vitro studies have shown that derivatives can effectively inhibit FGFR activity, making them candidates for anticancer therapies .

The biological activities associated with this compound include:

  • Antimicrobial Properties : Some derivatives exhibit notable antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Antioxidant Activity : The compound and its derivatives have been evaluated for their antioxidant properties, contributing to the understanding of their potential health benefits .

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound derivatives against breast cancer cell lines (e.g., MDA-MB-231). The results indicated that certain derivatives significantly inhibited cell migration and induced apoptosis, highlighting their potential as lead compounds for further optimization .

Case Study 2: Kinase Inhibition

Research focused on synthesizing novel inhibitors targeting FGFR1 demonstrated that derivatives of this compound effectively inhibited kinase activity at varying concentrations. This suggests a pathway for developing targeted cancer therapies .

Data Summary

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisPromising anticancer agents
Biological ActivityAntimicrobial and antioxidant propertiesEffective against various bacterial strains
Kinase InhibitionInhibitors targeting FGFRsSignificant inhibition observed in vitro

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolo[2,3-c]Pyridine Derivatives

Compound Name Substituents Key Features
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbaldehyde 4-F, 7-CHO Electrophilic aldehyde; fluorination enhances stability and lipophilicity
7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine 7-Cl, 2-(4-F-C6H4) Halogenated aryl substituent; potential for π-π interactions in binding
5-Methyl-5H-pyrrolo[2,3-c]quinoline Fused quinoline ring; 5-CH3 Extended π-system; cryptolepine analog with antitumor potential
4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide 4-Br, 6-CH3, 7-O, 2-CONHEt Bromine for cross-coupling; carboxamide enhances solubility

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The aldehyde in the target compound offers reactivity distinct from halogens (Cl, Br) or methyl groups in analogs. Fluorine’s inductive effect increases electrophilicity at the aldehyde, favoring Schiff base formation .

Key Comparisons :

  • DYRK1A Inhibition : The target compound’s lack of a tetrahydroindolo ring may limit DYRK1A inhibition compared to ambocarb derivatives, where the indole nitrogen and planar structure are critical for kinase binding .
  • Apoptosis Induction : Unlike pyrido[2,3-c]pyridazines (Bcl-xL inhibitors), the target compound’s aldehyde group may favor covalent interactions with cysteine residues, offering a different mechanism of action .

Key Insights :

  • Heck Cyclization: Used for fused-ring systems (e.g., quinoline derivatives), but less applicable to monosubstituted pyrrolo-pyridines like the target compound .
  • Functionalization Strategies : The target compound’s aldehyde group allows for post-synthetic modifications (e.g., hydrazone formation), contrasting with halogenated analogs that rely on cross-coupling reactions .

Preparation Methods

Preparation of the Pyrrolo[2,3-C]pyridine Core

A key precursor is often 7-substituted pyrrolo[2,3-C]pyridine derivatives. According to a 2014 study, 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-C]pyridine was synthesized via the Bartoli reaction starting from 2-chloro-3-nitropyridine and 1-methyl-1-propenylmagnesium bromide. This intermediate serves as a platform for further functionalization at the 7-position (e.g., substitution of chlorine) and at the nitrogen (N-1) position for alkylation or other modifications.

Functionalization at the 7-Position to Form the Aldehyde

The aldehyde group at the 7-position can be installed via several routes:

  • Formylation of 7-substituted Pyrrolo[2,3-C]pyridine: A common method involves electrophilic formylation using reagents such as dichloromethyl methyl ether in the presence of Lewis acids like aluminum chloride. For example, a 7-substituted pyrrolo[2,3-C]pyridine derivative was subjected to this reaction at low temperature (0°C), followed by workup and purification to yield the 7-formyl derivative in good yield (~73%).

  • Oxidation of Hydroxymethyl Intermediates: Hydroxymethyl groups at the 7-position can be oxidized to aldehydes using mild oxidizing agents, although specific examples for this compound are less documented.

Representative Synthetic Procedure (Adapted from Related Derivatives)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Bartoli Reaction 2-chloro-3-nitropyridine + 3 eq 1-methyl-1-propenylmagnesium bromide 7-chloro-2,3-dimethyl-1H-pyrrolo[2,3-C]pyridine - Core scaffold synthesis
2. Alkylation at N-1 Alkyl halide + sodium hydride in DMF N-alkylated pyrrolo[2,3-C]pyridine derivatives 70-90% Variations in alkyl groups possible
3. Formylation at 7-position Aluminum chloride + dichloromethyl methyl ether, 0°C 7-formyl derivative ~73% Electrophilic aromatic substitution
4. Fluorination at 4-position Balz-Schiemann reaction or lithium-halogen exchange 4-fluoro substituted compound Variable Regioselective fluorination

Research Findings and Analysis

  • The Bartoli reaction provides an efficient route to the pyrrolo[2,3-C]pyridine core with substituents at the 7-position, which can be further modified to introduce aldehyde or other groups.

  • Electrophilic formylation using dichloromethyl methyl ether and aluminum chloride is a reliable method to introduce the aldehyde group at the 7-position under mild conditions, providing good yields and purity.

  • Regioselective fluorination remains challenging but is effectively addressed by the Balz-Schiemann reaction or lithium-halogen exchange, ensuring selective fluorine incorporation at the 4-position without affecting other positions on the heterocycle.

  • Purification typically involves extraction, washing, drying over anhydrous magnesium sulfate or sodium sulfate, and recrystallization or column chromatography to isolate the target aldehyde with high purity.

Summary Table of Key Preparation Methods

Methodology Starting Material Key Reagents Reaction Conditions Yield (%) Advantages Limitations
Bartoli Reaction 2-chloro-3-nitropyridine 1-methyl-1-propenylmagnesium bromide Room temp, inert atmosphere Moderate to high Efficient core construction Requires Grignard reagent handling
N-Alkylation 7-chloro pyrrolo[2,3-C]pyridine Alkyl halide, NaH, DMF 0°C to RT, 14h 70-90 Versatile alkylation Sensitive to moisture
Electrophilic Formylation 7-substituted pyrrolo[2,3-C]pyridine AlCl3, dichloromethyl methyl ether 0°C, multiple additions ~73 Mild, regioselective Requires Lewis acid handling
Fluorination (Balz-Schiemann) Amino-pyrrolo[2,3-C]pyridine NaNO2, HBF4, heat Diazotization, thermal decomposition Variable High regioselectivity Multi-step, diazonium salt stability
Fluorination (Lithium-Halogen Exchange) Halogenated pyrrolo[2,3-C]pyridine n-BuLi, electrophilic fluorine source Low temp, inert atmosphere Variable Direct fluorination Requires low temp, air-free techniques

Q & A

Q. What are the key synthetic strategies for preparing 4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbaldehyde?

The synthesis typically involves multi-step reactions starting from halogenated pyrrolo-pyridine precursors. A common approach includes:

  • Dihydroxylation and oxidative cleavage : Allyl-substituted intermediates undergo dihydroxylation using osmium tetroxide, followed by oxidative cleavage with NaIO₄ to generate dialdehydes.
  • Cyclization : The aldehyde group undergoes cyclization under acidic or basic conditions to form the fused pyrrolo-pyridine core. Fluorination is achieved via nucleophilic substitution using KF or fluorinating agents like DAST .
  • Example: A related compound, 5-substituted-3H-pyrrolo[2,3-c]isoquinolines, was synthesized using similar steps, yielding 70-85% purity after recrystallization .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy and mass spectrometry :

  • ¹H NMR : Characteristic signals include aromatic protons (δ 7.5-8.5 ppm) and aldehyde protons (δ ~9.8-10.2 ppm). Fluorine substitution deshields adjacent protons, causing splitting patterns (e.g., doublets).
  • ¹³C NMR : The aldehyde carbon appears at δ ~190-200 ppm. Fluorine coupling (²JCF) splits signals for adjacent carbons.
  • HRMS : Exact mass matches the molecular formula (C₈H₅FN₂O; calc. 164.035 g/mol). For analogs, deviations >0.005 ppm indicate impurities .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the aldehyde and fluorinated aromatic moieties. Limited solubility in water (<1 mg/mL) necessitates DMSO stock solutions for biological assays.
  • Stability : The aldehyde group is prone to oxidation; storage under inert gas (N₂/Ar) at -20°C is recommended. Degradation products (e.g., carboxylic acids) can form if exposed to moisture .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed?

Fluorination at the 4-position competes with other reactive sites. Strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., -NHBoc) to position fluorine selectively.
  • Transition-metal catalysis : Pd-mediated C–F coupling with fluorinating agents like AgF ensures high regioselectivity (yields >80%). Computational modeling (DFT) predicts favorable transition states for fluorination at the 4-position .

Q. What analytical methods resolve contradictions in biological activity data for analogs?

Discrepancies in cytotoxicity (e.g., IC₅₀ variations in ovarian cancer cell lines) arise from:

  • Impurity profiles : HPLC-MS detects byproducts (e.g., de-fluorinated analogs) that may skew activity.
  • Metabolic stability : Microsomal assays (e.g., liver S9 fractions) identify rapid degradation pathways. For example, aldehyde oxidation reduces bioavailability, necessitating prodrug strategies .

Q. How can computational chemistry optimize the compound’s pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (LogP ~2.5) but high plasma protein binding (>90%).
  • Docking studies : The aldehyde group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR), guiding SAR for improved affinity. MD simulations reveal conformational flexibility in the pyrrolo ring, impacting target engagement .

Key Methodological Recommendations

  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) to separate aldehyde derivatives from oxidized byproducts.
  • Bioassays : Include reducing agents (e.g., DTT) in cell culture media to stabilize the aldehyde group during cytotoxicity testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbaldehyde
Reactant of Route 2
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4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbaldehyde

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